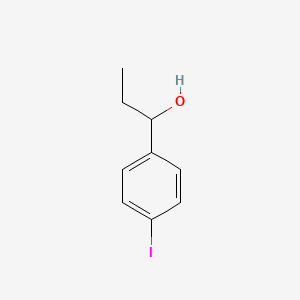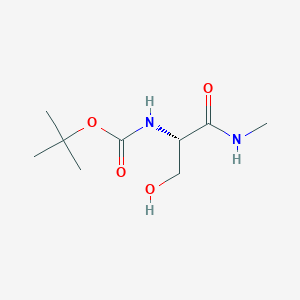
2-Bromo-3-(2-chlorophenyl)propanoic acid
Vue d'ensemble
Description
2-Bromo-3-(2-chlorophenyl)propanoic acid: is an organic compound with the molecular formula C9H8BrClO2 It is a derivative of propanoic acid, where the hydrogen atoms at the second and third positions are substituted with bromine and a 2-chlorophenyl group, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Bromination and Chlorination: The synthesis of 2-Bromo-3-(2-chlorophenyl)propanoic acid typically involves the bromination of 3-(2-chlorophenyl)propanoic acid. This can be achieved by treating the starting material with bromine in the presence of a suitable catalyst or under UV light.
Industrial Production Methods: Industrially, the compound can be produced by a similar bromination process, but on a larger scale, ensuring the reaction conditions are optimized for maximum yield and purity. The reaction is usually carried out in a controlled environment to prevent side reactions and degradation of the product.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: 2-Bromo-3-(2-chlorophenyl)propanoic acid can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, the major products can include 3-(2-chlorophenyl)propanoic acid derivatives with different functional groups replacing the bromine atom.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones, depending on the reaction conditions and the extent of oxidation.
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: 2-Bromo-3-(2-chlorophenyl)propanoic acid is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Pharmaceutical Research: The compound is investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors in the body.
Industry:
Agrochemicals: It is used in the synthesis of herbicides and pesticides due to its ability to interfere with specific biological pathways in plants and pests.
Mécanisme D'action
The mechanism of action of 2-Bromo-3-(2-chlorophenyl)propanoic acid depends on its specific application. In pharmaceutical research, it may act by inhibiting certain enzymes or binding to specific receptors, thereby modulating biological pathways. The bromine and chlorophenyl groups play a crucial role in its binding affinity and specificity towards molecular targets.
Comparaison Avec Des Composés Similaires
2-Bromo-3-phenylpropanoic acid: Similar in structure but lacks the chlorine atom, which may affect its reactivity and applications.
3-Bromo-2-chloropropanoic acid: The positions of the bromine and chlorine atoms are reversed, leading to different chemical properties and reactivity.
2-Chloro-3-phenylpropanoic acid:
Uniqueness: 2-Bromo-3-(2-chlorophenyl)propanoic acid is unique due to the presence of both bromine and chlorophenyl groups, which confer specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for pharmaceutical research.
Propriétés
IUPAC Name |
2-bromo-3-(2-chlorophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2/c10-7(9(12)13)5-6-3-1-2-4-8(6)11/h1-4,7H,5H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZALCDYHCUTVEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40295312 | |
| Record name | 2-bromo-3-(2-chlorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40295312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90725-44-3 | |
| Record name | NSC101129 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101129 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-bromo-3-(2-chlorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40295312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(2E)-3-[4-(Benzyloxy)phenyl]-1-(2-methoxyphenyl)prop-2-en-1-one](/img/structure/B3166051.png)




![4-[2-(3-Phenylpropoxy)ethyl]piperidine](/img/structure/B3166081.png)
![7-Chloro-3-[2-hydroxy-2-(4-methoxyphenyl)ethenyl]-1H-quinoxalin-2-one](/img/structure/B3166082.png)



